molecular formula C6H10N2 B11822156 2-Cyano-3-(dimethylamino)prop-2-ene

2-Cyano-3-(dimethylamino)prop-2-ene

Cat. No.: B11822156
M. Wt: 110.16 g/mol
InChI Key: HNUFCYBYFMHKEA-UHFFFAOYSA-N
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Description

2-Cyano-3-(dimethylamino)prop-2-ene is an organic compound that has garnered attention in the field of organic synthesis due to its unique structure and reactivity. This compound is characterized by the presence of a cyano group and a dimethylamino group attached to a propene backbone, making it a versatile reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-3-(dimethylamino)prop-2-ene typically involves the condensation of cyclopentylidenecyanothioacetamide with N,N-dimethylformamide dimethyl acetal. This reaction is carried out in benzene as the solvent. The condensation product is then subjected to formylation at the methylidene carbon atom, leading to the formation of the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-3-(dimethylamino)prop-2-ene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include N,N-dimethylformamide dimethyl acetal and cyclopentylidenecyanothioacetamide. The reactions are typically carried out in solvents such as benzene under controlled temperature and pressure conditions .

Major Products Formed

The major products formed from reactions involving this compound include functionalized ethyl nicotinates and nicotinonitriles. These products are valuable intermediates in the synthesis of various organic compounds .

Mechanism of Action

The mechanism of action of 2-Cyano-3-(dimethylamino)prop-2-ene involves the formation of a prototropic tautomer, which undergoes formylation at the methylidene carbon atom. This intermediate is then transformed into the final product through a series of chemical transformations . The molecular targets and pathways involved in these reactions are primarily related to the compound’s ability to participate in vinyl substitution and condensation reactions.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-Cyano-3-(dimethylamino)prop-2-ene include:

Uniqueness

What sets this compound apart from similar compounds is its ability to undergo vinyl substitution reactions efficiently, leading to the formation of valuable intermediates in organic synthesis. Its unique structure and reactivity make it a versatile reagent in various chemical transformations .

Properties

Molecular Formula

C6H10N2

Molecular Weight

110.16 g/mol

IUPAC Name

3-(dimethylamino)-2-methylprop-2-enenitrile

InChI

InChI=1S/C6H10N2/c1-6(4-7)5-8(2)3/h5H,1-3H3

InChI Key

HNUFCYBYFMHKEA-UHFFFAOYSA-N

Canonical SMILES

CC(=CN(C)C)C#N

Origin of Product

United States

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